molecular formula C10H7F3O2 B1444460 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol CAS No. 1093173-10-4

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

Cat. No.: B1444460
CAS No.: 1093173-10-4
M. Wt: 216.16 g/mol
InChI Key: ZUSASUZRNVBFOZ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol is an organofluorine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-yn-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol typically involves the coupling of propargyl alcohol with 1-iodo-3-(trifluoromethoxy)benzene. This reaction is facilitated by the use of bis-triphenylphosphine-palladium(II) chloride and copper(I) iodide as catalysts, in the presence of diethylamine as a solvent. The reaction mixture is stirred under an inert atmosphere at room temperature for approximately 20 hours .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification is typically achieved through column chromatography, using a mixture of ethyl acetate and hexane as the eluent .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
  • 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
  • 3-[3-(Trifluoromethoxy)phenyl]propan-1-ol

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol is unique due to the presence of both a trifluoromethoxy group and an alkyne moiety. This combination imparts distinct reactivity and physicochemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSASUZRNVBFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-(trifluoromethoxy)benzene (5.00 g), copper(I) iodide (66.3 mg), triphenylphosphine (228 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (360 mg), propargyl alcohol (1.13 ml), diisopropylethylamine (12.1 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 15 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20) to give the object product (3.28 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
66.3 mg
Type
catalyst
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-iodo-3-(trifluoromethoxy)benzene (0.5 g, 1.73 mmol) in toluene (10 mL) was added prop-2-yn-1-ol (0.15 g, 2.62 mmol) and morpholine (0.5 mL). Then cuprous iodide (4 mg, 0.02 mmol) and bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol) were added to the mixture under nitrogen. The reaction was heated at 80° C. overnight. The mixture was cooled and partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with ethyl acetate/petroleum ether (1:6 to 1:3) to give 3-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (0.3 g, 80.2%) as a yellow oil. LCMS retention time 1.552 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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